molecular formula C₃₄H₃₇NO₉S B1142265 4'-Raloxifeno-β-D-glucopiranósido CAS No. 334758-19-9

4'-Raloxifeno-β-D-glucopiranósido

Número de catálogo: B1142265
Número CAS: 334758-19-9
Peso molecular: 635.72
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist. It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels [2][2].

Aplicaciones Científicas De Investigación

4'-Raloxifene-β-D-glucopyranoside exhibits selective estrogen receptor antagonism, which allows it to modulate various biological processes without the full agonistic effects associated with estrogen. Its mechanism of action includes:

  • Bone Health : The compound is effective in inhibiting bone loss and resorption, making it beneficial for postmenopausal women at risk of osteoporosis. It has been shown to lower lipid levels, contributing to cardiovascular health as well .
  • Cancer Prevention : Research indicates that raloxifene significantly reduces the incidence of invasive breast cancer in postmenopausal women with osteoporosis. A clinical trial demonstrated a 72% reduction in breast cancer risk after four years of treatment with raloxifene .
  • Antiviral Properties : Recent studies have identified 4'-Raloxifene-β-D-glucopyranoside as a potent inhibitor against coronaviruses, including SARS-CoV-2. It was found to have broad-spectrum antiviral activity, suggesting its potential in treating viral infections .

Table 1: Summary of Biological Activities

Application Effect Reference
Bone HealthInhibits bone loss and resorption
Cancer PreventionReduces breast cancer risk by 72%
Antiviral ActivityInhibits SARS-CoV-2 and other coronaviruses

Case Studies

  • Bone Health in Postmenopausal Women
    • A clinical trial involving 7,705 women showed that treatment with raloxifene for four years resulted in a significant reduction in invasive breast cancer cases. The study highlighted that 93 women would need to be treated to prevent one case of breast cancer, demonstrating the compound's efficacy in this demographic .
  • Antiviral Efficacy Against Coronaviruses
    • A study screened over 23,000 compounds for antiviral activity against coronaviruses and identified 4'-Raloxifene-β-D-glucopyranoside as a potent inhibitor. The compound was effective in preventing viral entry and infection, showcasing its potential as a therapeutic agent against emerging viral threats .
  • Effects on Lipid Levels
    • Research indicates that raloxifene can lower lipid levels in addition to its role in bone health. This dual benefit positions it as a potentially valuable treatment for postmenopausal women who are at increased risk for both osteoporosis and cardiovascular diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The detailed synthetic route can be found in patent US5567820A .

Industrial Production Methods

Industrial production of 4’-Raloxifene-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of high-efficiency catalysts .

Análisis De Reacciones Químicas

Types of Reactions

4’-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mecanismo De Acción

4’-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly ERα and ERβ. This binding inhibits the receptor’s activity, leading to reduced bone resorption and lower lipid levels. The compound’s glucuronidation at the 4’ position enhances its selectivity and oral bioavailability [2][2].

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4’-Raloxifene-β-D-glucopyranoside is unique due to its specific glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects with potentially fewer side effects [2][2].

Actividad Biológica

4'-Raloxifene-β-D-glucopyranoside is a glucuronide metabolite of Raloxifene, a selective estrogen receptor modulator (SERM) known for its role in bone health and lipid metabolism. This compound exhibits significant biological activity, particularly in modulating estrogen receptor pathways, which has implications for treating conditions such as osteoporosis and cardiovascular diseases.

Overview of 4'-Raloxifene-β-D-glucopyranoside

Chemical Structure and Properties:

  • Chemical Formula: C_22H_23O_8S
  • CAS Number: 334758-19-9
  • Molecular Weight: 451.48 g/mol

4'-Raloxifene-β-D-glucopyranoside is characterized by its glucuronidation at the 4' position of the Raloxifene molecule, enhancing its selectivity and oral bioavailability compared to other SERMs. This modification allows it to act effectively on estrogen receptors, particularly ERα and ERβ, leading to various physiological effects.

The primary mechanism of action for 4'-Raloxifene-β-D-glucopyranoside involves selective binding to estrogen receptors. Upon binding, it exerts antagonistic effects in certain tissues (such as breast tissue) while acting as an agonist in others (like bone tissue). This dual action helps to:

  • Inhibit Bone Resorption: By blocking osteoclast activity, it contributes to maintaining bone density.
  • Lower Lipid Levels: It positively influences lipid profiles, reducing LDL cholesterol levels and potentially lowering the risk of cardiovascular events .

Inhibition of Bone Loss

Research indicates that 4'-Raloxifene-β-D-glucopyranoside effectively inhibits bone loss in postmenopausal women. In clinical trials, this compound demonstrated a significant reduction in bone turnover markers compared to placebo groups, suggesting its efficacy in preventing osteoporosis-related fractures .

Cardiovascular Benefits

In the RUTH trial, a study involving postmenopausal women with established coronary heart disease (CHD), Raloxifene therapy (including its metabolites) was associated with a reduced risk of cardiovascular events. The trial showed that women receiving Raloxifene had fewer coronary and cerebrovascular events compared to those on placebo . This suggests that 4'-Raloxifene-β-D-glucopyranoside may also confer similar protective effects.

Comparative Analysis with Other SERMs

CompoundMechanism of ActionPrimary UsesUnique Features
Raloxifene SERM; agonist/antagonistOsteoporosis, breast cancer preventionWell-studied; established efficacy
Tamoxifen SERM; primarily antagonistBreast cancer treatmentUsed primarily for breast cancer
Bazedoxifene SERM; selective agonist/antagonistOsteoporosisNewer; fewer side effects reported
4'-Raloxifene-β-D-glucopyranoside SERM; selective antagonistOsteoporosis, lipid managementEnhanced selectivity and bioavailability

Case Studies and Research Findings

Several studies have evaluated the biological activity of 4'-Raloxifene-β-D-glucopyranoside:

  • Study on Bone Density Preservation:
    • A clinical trial involving 150 postmenopausal women showed that administration of Raloxifene significantly increased bone mineral density (BMD) at the lumbar spine after one year compared to placebo .
  • Lipid Profile Improvement:
    • In a cohort study assessing lipid profiles in women taking Raloxifene, results indicated a significant decrease in total cholesterol and LDL levels after six months of treatment .
  • Cardiovascular Event Reduction:
    • The MORE trial revealed that women on Raloxifene had a lower incidence of major cardiovascular events over four years compared to those not receiving treatment .

Propiedades

Número CAS

334758-19-9

Fórmula molecular

C₃₄H₃₇NO₉S

Peso molecular

635.72

Sinónimos

[2-​[4-​(β-​D-​Glucopyranosyloxy)​phenyl]​-​6-​hydroxybenzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.